DMT-2'fluoro-da(bz) amidite

Descripción

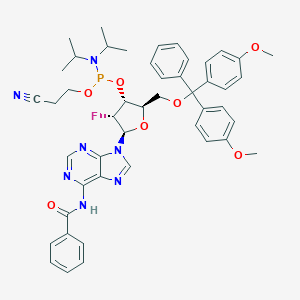

Structure

2D Structure

Propiedades

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51FN7O7P/c1-31(2)55(32(3)4)63(60-27-13-26-49)62-42-39(61-46(40(42)48)54-30-52-41-43(50-29-51-44(41)54)53-45(56)33-14-9-7-10-15-33)28-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,29-32,39-40,42,46H,13,27-28H2,1-6H3,(H,50,51,53,56)/t39-,40-,42-,46-,63?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCMVPDSLHFCBB-MSIRFHFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51FN7O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

875.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136834-22-5 | |

| Record name | N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cornerstone of Next-Generation Therapeutics: A Technical Guide to 2'-fluoro-N6-benzoyl-2'-deoxyadenosine Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of nucleic acid therapeutics and diagnostics, the demand for modified oligonucleotides with enhanced stability, binding affinity, and biological activity has never been greater. At the forefront of these innovations is 2'-fluoro-N6-benzoyl-2'-deoxyadenosine phosphoramidite , a critical building block for the synthesis of next-generation antisense oligonucleotides, siRNAs, and aptamers.

This technical guide provides an in-depth exploration of the structure, synthesis, and application of this key phosphoramidite. The strategic incorporation of a fluorine atom at the 2' position of the deoxyribose sugar confers remarkable properties to oligonucleotides, including increased resistance to nuclease degradation and enhanced thermal stability when hybridized to target RNA sequences.[] These attributes are paramount for the development of potent and durable therapeutic agents. This document serves as a comprehensive resource, detailing the physicochemical properties, synthesis protocols, and performance data essential for researchers and developers in the biotechnology and pharmaceutical industries.

Chemical Structure and Properties

The efficacy of 2'-fluoro-N6-benzoyl-2'-deoxyadenosine phosphoramidite stems from its unique molecular architecture. Each component is meticulously designed to ensure stability, reactivity, and compatibility with standard automated oligonucleotide synthesis protocols.[2][3]

-

2'-Fluoro (2'-F) Modification: The fluorine atom at the 2' position of the sugar ring is a key modification. Its high electronegativity influences the sugar pucker to favor an RNA-like C3'-endo conformation, which increases the binding affinity of the oligonucleotide to its RNA target.[4] This modification is a crucial factor in enhancing the thermal stability of the resulting duplex.[]

-

N6-benzoyl (Bz) Protecting Group: The exocyclic amine of the adenine base is protected by a benzoyl group. This prevents unwanted side reactions during the phosphoramidite coupling step of oligonucleotide synthesis.[3] The benzoyl group is reliably removed during the final deprotection step.[3]

-

5'-Dimethoxytrityl (DMT) Group: The 5'-hydroxyl group is protected by the acid-labile DMT group. This group is removed at the beginning of each synthesis cycle to allow for the stepwise addition of the next nucleotide.[5]

-

3'-Phosphoramidite Moiety: The reactive phosphoramidite group at the 3' position, typically a β-cyanoethyl N,N-diisopropylphosphoramidite, enables the efficient coupling to the free 5'-hydroxyl of the growing oligonucleotide chain.[2]

Physicochemical Data

The fundamental properties of 2'-fluoro-N6-benzoyl-2'-deoxyadenosine phosphoramidite are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₄₇H₅₁FN₇O₇P | [4] |

| Molecular Weight | 875.95 g/mol | [4] |

| CAS Number | 136834-22-5 | [4] |

| Appearance | White to off-white powder | [3] |

| Purity | ≥98% (by HPLC) | [] |

| Storage Conditions | -20°C, under inert atmosphere | [4] |

| Common Synonyms | DMT-2'-F-dA(Bz)-CE-Phosphoramidite, 2'-Fluoro-Bz-A-CEP | [4] |

Synthesis and Quality Control

The synthesis of 2'-fluoro-N6-benzoyl-2'-deoxyadenosine phosphoramidite is a multi-step process that begins with the appropriately protected nucleoside. The final phosphitylation step is critical for producing a high-purity reagent suitable for automated oligonucleotide synthesis.

Caption: High-level workflow for the synthesis of the target phosphoramidite.

Experimental Protocol 1: Synthesis of the Phosphoramidite

This protocol describes a general method for the phosphitylation of a protected nucleoside.

Materials:

-

5'-O-DMT-N6-benzoyl-2'-deoxy-2'-fluoroadenosine

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

-

N,N-Diisopropylethylamine (DIPEA) or Tetrazole as an activator

-

Anhydrous solvents for workup and purification

-

Silica gel for column chromatography

Procedure:

-

The starting protected nucleoside (5'-O-DMT-N6-benzoyl-2'-deoxy-2'-fluoroadenosine) is dried under high vacuum to remove residual moisture.

-

The dried nucleoside is dissolved in anhydrous DCM or ACN under an inert atmosphere (Argon or Nitrogen).

-

N,N-Diisopropylethylamine (DIPEA) is added to the solution as a non-nucleophilic base.

-

The phosphitylating agent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite) is added dropwise to the stirred solution at room temperature.[2] The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.

-

Upon completion, the reaction is quenched, and the mixture is subjected to an aqueous workup to remove salts and other water-soluble impurities.

-

The organic layer is dried, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the final high-purity phosphoramidite.[6]

-

The final product is co-evaporated with anhydrous acetonitrile and dried under high vacuum to a constant weight, yielding a crisp white foam.

Quality Control Parameters

Rigorous quality control is essential to ensure high coupling efficiencies in oligonucleotide synthesis.

| Parameter | Method | Specification | Reference(s) |

| Identity | ¹H NMR, ³¹P NMR, Mass Spectrometry | Conforms to structure | [7] |

| Purity | RP-HPLC | ≥ 98% | [] |

| ³¹P NMR | ³¹P Nuclear Magnetic Resonance | Single peak at ~149 ppm | [7] |

| Water Content | Karl Fischer Titration | < 0.2% | - |

Application in Automated Oligonucleotide Synthesis

2'-fluoro-N6-benzoyl-2'-deoxyadenosine phosphoramidite is seamlessly integrated into standard solid-phase oligonucleotide synthesis cycles. The process involves the sequential addition of phosphoramidite monomers to a growing chain attached to a solid support.[3]

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.

Experimental Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis

Materials:

-

DNA/RNA synthesizer

-

Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

-

2'-fluoro-N6-benzoyl-2'-deoxyadenosine phosphoramidite (0.1 M in anhydrous acetonitrile)

-

Standard DNA or RNA phosphoramidites (A, C, G, T/U)

-

Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile)

-

Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)

-

Oxidizing solution (Iodine in THF/Water/Pyridine)

-

Deblocking solution (3% Trichloroacetic acid in DCM)

-

Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide or AMA)

Procedure:

-

Synthesizer Setup: The synthesizer is prepared with fresh reagents, and the phosphoramidite solutions are installed on the appropriate ports. The desired oligonucleotide sequence is programmed into the synthesizer.

-

Deblocking: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using the deblocking solution.[5]

-

Coupling: The 2'-fluoro-N6-benzoyl-2'-deoxyadenosine phosphoramidite is co-delivered with the activator solution to the synthesis column. The phosphoramidite couples to the free 5'-hydroxyl group. Due to the electronic effects of the 2'-fluoro group, an extended coupling time (e.g., 3-5 minutes) is often employed to ensure high efficiency.[8]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutations in subsequent cycles.[9]

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.[5]

-

Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent monomer in the sequence.

-

Final Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups (benzoyl, cyanoethyl) are removed by incubation with concentrated ammonium hydroxide or AMA at elevated temperature (e.g., 55°C for 8-12 hours).

-

Purification: The final product is purified using techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Performance in Oligonucleotide Synthesis

The performance of 2'-fluoro modified phosphoramidites is characterized by high coupling efficiency and the significant enhancement of the biophysical properties of the resulting oligonucleotides.

| Parameter | Typical Value | Notes | Reference(s) |

| Coupling Efficiency | 94% - >99% | Dependent on synthesis conditions and activator used. Modern protocols achieve very high efficiencies. | [9][10] |

| Thermal Stability (ΔTm) | +1.3 to +5.0 °C per modification | Increase in melting temperature when hybridized to a complementary strand. Higher values are typically observed for RNA targets. | [10][11] |

| Nuclease Resistance | Significantly Increased | Especially when combined with phosphorothioate backbones, provides high resistance to degradation by various nucleases. | [][7] |

Characterization and Functional Impact

Oligonucleotides incorporating 2'-fluoro-adenosine residues exhibit enhanced therapeutic potential, primarily through the antisense mechanism involving RNase H.

RNase H Activation

A key advantage of 2'-fluoro modifications in the arabinose configuration (2'F-ANA) is that the resulting oligonucleotide/RNA duplexes are recognized and cleaved by RNase H.[12] This is a critical mechanism of action for many antisense drugs, as it leads to the degradation of the target mRNA, thereby silencing gene expression. The 2'F-ANA modification mimics the natural DNA sugar conformation sufficiently to allow for RNase H binding and activity.[12]

Caption: Mechanism of gene silencing via RNase H cleavage of target mRNA.

Experimental Protocol 3: Characterization of Modified Oligonucleotides

Materials:

-

Purified oligonucleotide

-

HPLC system with UV detector

-

Mass spectrometer (e.g., ESI-Q-TOF)

-

Reverse-phase C18 column

-

Mobile Phase A: Ion-pairing buffer (e.g., 16.3 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water, pH ~7.9)

-

Mobile Phase B: Methanol or Acetonitrile

-

UV-Vis spectrophotometer for thermal denaturation studies

Procedure:

-

Purity Analysis and Quantification (RP-HPLC):

-

The purified oligonucleotide is dissolved in water.

-

The sample is injected onto the RP-HPLC system.

-

A gradient of Mobile Phase B into Mobile Phase A is used to elute the oligonucleotide.

-

Detection is performed by UV absorbance at 260 nm. Purity is assessed by the integration of the main peak area.[13]

-

-

Identity Confirmation (LC-MS):

-

The HPLC system is coupled directly to a mass spectrometer.

-

The mass of the eluting main peak is determined.

-

The observed mass is compared to the calculated theoretical mass of the oligonucleotide to confirm its identity.[8]

-

-

Thermal Stability (Tm) Determination:

-

The modified oligonucleotide is annealed with its complementary DNA or RNA target strand in a buffered solution.

-

The absorbance of the solution at 260 nm is monitored as the temperature is slowly increased.

-

The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, identified by the inflection point of the melting curve.

-

Conclusion

2'-fluoro-N6-benzoyl-2'-deoxyadenosine phosphoramidite is a powerful and indispensable tool in the synthesis of modified oligonucleotides for research and therapeutic development. Its ability to confer enhanced binding affinity, thermal stability, and nuclease resistance makes it a superior choice for applications requiring high potency and durability.[4][7] Furthermore, the capacity of 2'F-ANA modified oligonucleotides to support RNase H activity provides a direct and efficient pathway for gene silencing, underpinning its significance in the development of antisense therapeutics. This guide has provided the essential technical details, protocols, and performance data to facilitate the successful application of this advanced building block in pioneering new frontiers of drug discovery and molecular biology.

References

- 2. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. N6-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluoroadenosine 3'-CE phosphoramidite | 136834-22-5 | PB08393 [biosynth.com]

- 5. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]

- 6. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashansenlab.com [ashansenlab.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Efficient RNase H-directed cleavage of RNA promoted by antisense DNA or 2'F-ANA constructs containing acyclic nucleotide inserts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 11. academic.oup.com [academic.oup.com]

- 12. mz-at.de [mz-at.de]

- 13. anacura.com [anacura.com]

The Ascendancy of 2'-Fluoro Modified Oligonucleotides: A Physicochemical Perspective for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Enhanced Thermal Stability: A Foundation for Potent Hybridization

The introduction of a fluorine atom at the 2' position of the ribose sugar significantly enhances the thermal stability of oligonucleotide duplexes. This effect is primarily attributed to the high electronegativity of fluorine, which favors a C3'-endo sugar pucker conformation characteristic of A-form helices, the native conformation of RNA duplexes. This pre-organization of the sugar moiety reduces the entropic penalty of duplex formation, leading to a more stable hybrid.[1] The stabilizing effect is additive, with each 2'-F modification contributing to an overall increase in the melting temperature (Tm) of the duplex.

The increase in thermal stability is a critical attribute for therapeutic oligonucleotides, as it directly correlates with enhanced binding affinity to the target mRNA. A higher Tm ensures a more stable and prolonged interaction between the oligonucleotide and its target, which is essential for eliciting the desired biological response, be it translational arrest in antisense applications or RISC-mediated cleavage in RNA interference.

| Modification Context | Change in Melting Temperature (ΔTm) per modification (°C) | Reference |

| 2'-F RNA-RNA duplex | +1.0 to +2.0 | [2] |

| 2'-F DNA-DNA duplex | +1.3 | [3] |

| 2'-F ANA-RNA duplex | +2.5 | [4] |

| 2'-F N3'→P5' phosphoramidates-RNA duplex | ~+5.0 | [5] |

| 2'-F N3'→P5' phosphoramidates-DNA duplex | ~+4.0 | [5] |

Fortified Nuclease Resistance: Prolonging Therapeutic Action

Unmodified oligonucleotides are susceptible to rapid degradation by endogenous nucleases, a significant hurdle for their therapeutic application. The 2'-fluoro modification provides a steric shield against nuclease attack, substantially increasing the oligonucleotide's half-life in biological fluids.[6] While not completely impervious to degradation, the 2'-F modification, particularly when combined with a phosphorothioate (PS) backbone, confers a high degree of nuclease resistance.[7] This enhanced stability ensures that the oligonucleotide can reach its target tissue and engage with its target mRNA for a therapeutically relevant duration.

| Oligonucleotide Type | Nuclease Resistance Characteristics | Reference |

| Unmodified siRNA in serum | Completely degraded within 4 hours | [8] |

| 2'-F-modified siRNA in serum | t1/2 > 24 hours | [8] |

| 2'-F phosphodiester oligonucleotides | Not resistant to nucleases | [7] |

| 2'-F phosphorothioate oligonucleotides | Highly nuclease resistant | [7] |

Superior Binding Affinity and Specificity

The enhanced thermal stability conferred by the 2'-fluoro modification directly translates to a higher binding affinity for the target RNA sequence. This increased affinity is crucial for the potency of antisense and siRNA oligonucleotides, allowing for effective target engagement at lower concentrations, thereby minimizing potential off-target effects.[9][] Furthermore, 2'-F modified oligonucleotides maintain high base-pairing specificity, ensuring that they interact predominantly with their intended target sequence.[11]

Structural Conformations: Mimicking RNA for Biological Activity

Circular dichroism (CD) spectroscopy and NMR studies have revealed that duplexes formed between 2'-F modified oligonucleotides and their RNA targets adopt an A-form helical geometry.[7][12] This structural mimicry of a natural RNA:RNA duplex is a key factor in their biological activity. For instance, in the context of RNA interference, the A-form helix is recognized by the RNA-induced silencing complex (RISC), which is essential for mediating target mRNA cleavage.[13] In contrast, 2'F-ANA/RNA hybrids adopt an 'A-like' structure, which is thought to be important for recognition by RNase H in antisense applications.[12]

Experimental Protocols

Determination of Melting Temperature (Tm)

Methodology:

-

Sample Preparation: Anneal the 2'-fluoro modified oligonucleotide with its complementary RNA or DNA strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Prepare a series of dilutions to assess the concentration dependence of the Tm.

-

Instrumentation: Utilize a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

-

Measurement: Monitor the change in absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a pre-melt to a post-melt temperature (e.g., 20°C to 90°C).[14]

-

Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated. This corresponds to the maximum of the first derivative of the melting curve.[15]

Circular Dichroism (CD) Spectroscopy

Methodology:

-

Sample Preparation: Prepare duplex samples of the 2'-fluoro modified oligonucleotide and its complement in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) at a known concentration.

-

Instrumentation: Use a CD spectropolarimeter.

-

Measurement: Record the CD spectrum of the sample at a controlled temperature (e.g., 20°C) over a wavelength range of 200-320 nm.[15] A baseline spectrum of the buffer alone should also be recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting CD spectrum provides information about the helical conformation of the duplex. A-form helices typically exhibit a positive Cotton effect around 260 nm and a negative band around 210 nm, while B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.[12]

Nuclease Degradation Assay

Methodology:

-

Sample Preparation: Incubate the 2'-fluoro modified oligonucleotide (and an unmodified control) in a solution containing nucleases, such as snake venom phosphodiesterase or fetal bovine serum, at 37°C.

-

Time Course: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Analysis: The degradation of the oligonucleotide is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[16]

-

Quantification: The percentage of intact oligonucleotide at each time point is quantified to determine the rate of degradation and the half-life (t1/2) of the oligonucleotide.

Visualizing the Mechanism of Action

The enhanced physicochemical properties of 2'-fluoro modified oligonucleotides make them ideal candidates for therapeutic applications that rely on precise molecular interactions. The following diagrams illustrate the fundamental workflows for antisense and siRNA-mediated gene silencing, where these modified oligonucleotides play a pivotal role.

Conclusion

The 2'-fluoro modification represents a powerful and versatile tool in the design of therapeutic oligonucleotides. Its ability to confer enhanced thermal stability, nuclease resistance, and binding affinity, all while maintaining the structural integrity required for biological activity, underscores its importance in the field. As our understanding of the intricate relationships between chemical structure and biological function continues to grow, the strategic incorporation of 2'-fluoro modifications will undoubtedly remain a key strategy in the development of next-generation nucleic acid-based medicines. This guide provides a foundational understanding of the key physicochemical characteristics that make 2'-fluoro modified oligonucleotides a compelling choice for therapeutic applications.

References

- 1. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2' Fluoro RNA Modification [biosyn.com]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. idtdna.com [idtdna.com]

- 7. Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and structural characterization of 2'-fluoro-α-L-RNA-modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 15. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

The 2'-Fluoro Modification: A Cornerstone of Modern Nucleic Acid Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine at the 2' position of the ribose sugar has emerged as a pivotal modification in nucleic acid chemistry, profoundly influencing the therapeutic potential of oligonucleotides. This modification imparts a unique combination of properties, including enhanced nuclease resistance, high binding affinity, and favorable conformational preorganization, making it a cornerstone in the development of antisense oligonucleotides, siRNAs, aptamers, and other nucleic acid-based therapeutics. This technical guide provides a comprehensive overview of the role of the 2'-fluoro modification, detailing its impact on nucleic acid properties, experimental protocols for its evaluation, and its application in various therapeutic platforms.

Core Principles of the 2'-Fluoro Modification

The substitution of the 2'-hydroxyl group with a highly electronegative fluorine atom instigates a cascade of beneficial stereoelectronic effects. The primary consequence is the strong preference for a C3'-endo sugar pucker, a conformation characteristic of A-form helices found in RNA duplexes.[1][2][3][4][5] This "pre-organization" of the sugar moiety reduces the entropic penalty of duplex formation, thereby significantly enhancing the binding affinity of the modified oligonucleotide for its target RNA.[2]

Enhanced Biophysical and Biochemical Properties

The introduction of the 2'-fluoro modification leads to substantial improvements in the biophysical and biochemical characteristics of nucleic acids, which are critical for their therapeutic efficacy.

Increased Thermal Stability and Binding Affinity

Oligonucleotides containing 2'-fluoro modifications exhibit a notable increase in thermal stability (Tm) when hybridized to complementary RNA strands. This enhanced stability is a direct consequence of the C3'-endo sugar pucker, which promotes a more stable A-form helical geometry. The increased binding affinity translates to higher potency and allows for the use of lower therapeutic doses. The stabilizing effect is additive, with each 2'-fluoro substitution contributing to the overall stability of the duplex.[3][6]

| Modification Type | Target | Change in Melting Temperature (ΔTm) per modification | Reference |

| 2'-Fluoro-RNA | RNA | +1.8 °C | [3] |

| 2'-Fluoro-RNA | DNA | +0.5 °C | [7] |

| 2'-Fluoro-pyrimidine siRNA | RNA | +15 °C (total) | [8] |

Superior Nuclease Resistance

One of the most significant advantages of the 2'-fluoro modification is the profound increase in resistance to degradation by a wide range of nucleases.[1][6][9][10][11][12][13][14][15][16][17][18] The absence of the 2'-hydroxyl group, which is often recognized by nucleases, renders the phosphodiester backbone less susceptible to enzymatic cleavage. This enhanced stability prolongs the half-life of the oligonucleotide in biological fluids and within cells, leading to a more sustained therapeutic effect. For instance, an siRNA duplex with 2'-fluoro modifications at all pyrimidine residues was found to have a half-life greater than 24 hours in serum, whereas the unmodified counterpart was completely degraded within 4 hours.[8]

Experimental Protocols

Synthesis of 2'-Fluoro Modified Oligonucleotides

The synthesis of 2'-fluoro modified oligonucleotides is typically achieved through standard solid-phase phosphoramidite chemistry, utilizing commercially available 2'-fluoro phosphoramidite building blocks.

Protocol for Solid-Phase Synthesis:

-

Support Preparation: Start with a solid support, typically controlled pore glass (CPG), functionalized with the desired 3'-terminal nucleoside.

-

DMT Deprotection: Remove the 5'-dimethoxytrityl (DMT) protecting group using a solution of trichloroacetic acid in dichloromethane.

-

Coupling: Activate the 2'-fluoro phosphoramidite monomer using an activator, such as tetrazole or a more efficient alternative like 5-(ethylthio)-1H-tetrazole (ETT), and couple it to the free 5'-hydroxyl group on the growing oligonucleotide chain.

-

Capping: Acetylate any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants.

-

Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using an iodine solution.

-

Repeat: Repeat steps 2-5 for each subsequent monomer addition until the desired sequence is synthesized.

-

Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups using a concentrated solution of ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.

-

Purification: Purify the full-length oligonucleotide using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

Nuclease Resistance Assay

This assay evaluates the stability of 2'-fluoro modified oligonucleotides in the presence of nucleases.

Protocol:

-

Oligonucleotide Preparation: Prepare solutions of both the 2'-fluoro modified oligonucleotide and an unmodified control oligonucleotide of the same sequence at a known concentration.

-

Nuclease Reaction: Incubate the oligonucleotides in a buffer containing a specific nuclease (e.g., snake venom phosphodiesterase, fetal bovine serum) at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Quenching: Stop the reaction by adding a quenching solution, such as EDTA, and heating to inactivate the nuclease.

-

Analysis: Analyze the degradation products by PAGE or capillary electrophoresis. The percentage of intact oligonucleotide at each time point is quantified to determine the degradation kinetics and half-life.[8]

Thermal Melting (Tm) Analysis

This experiment determines the melting temperature of a duplex formed between a 2'-fluoro modified oligonucleotide and its complementary target.

Protocol:

-

Duplex Formation: Anneal the 2'-fluoro modified oligonucleotide with its complementary RNA or DNA target in a suitable buffer (e.g., phosphate-buffered saline).

-

UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller to monitor the absorbance of the duplex at 260 nm as the temperature is gradually increased.

-

Melting Curve Generation: Plot the absorbance as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, and it is determined from the midpoint of the transition in the melting curve.[8]

Applications in Therapeutic Development

The advantageous properties of 2'-fluoro modified nucleic acids have led to their widespread use in various therapeutic applications.

Antisense Oligonucleotides (ASOs)

In antisense technology, 2'-fluoro modifications are incorporated into ASOs to increase their binding affinity to the target mRNA and enhance their resistance to cellular nucleases.[13][19][20] A notable example is the FDA-approved drug Macugen® (pegaptanib), an anti-VEGF aptamer containing 2'-fluoro-modified pyrimidines for the treatment of neovascular (wet) age-related macular degeneration.[1][13]

Small Interfering RNAs (siRNAs)

The introduction of 2'-fluoro modifications into siRNA duplexes significantly improves their stability and reduces off-target effects.[1][8][15][16] The enhanced stability leads to a more prolonged gene silencing effect. Furthermore, 2'-fluoro modifications can mitigate the innate immune response often triggered by unmodified siRNAs.[15][16]

Caption: The RNA interference (RNAi) pathway initiated by a 2'-fluoro modified siRNA duplex.

Aptamers

Aptamers are structured oligonucleotides that bind to specific target molecules. The incorporation of 2'-fluoro modifications enhances their structural stability and resistance to degradation, making them more robust for diagnostic and therapeutic applications.[19][20][21] The SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process is commonly used to generate high-affinity aptamers, and 2'-fluoro modified nucleotides can be directly incorporated during the in vitro transcription step.

Caption: The SELEX workflow for the in vitro selection of 2'-fluoro modified RNA aptamers.

The Special Case of 2'-Fluoro-Arabinonucleic Acid (FANA)

2'-Fluoro-arabinonucleic acid (FANA) is a stereoisomer of 2'-fluoro-ribonucleic acid where the fluorine atom is in the up or arabino configuration. This seemingly subtle change leads to significantly different properties. FANA adopts a conformation that is intermediate between A- and B-form helices and, crucially, FANA/RNA hybrids are substrates for RNase H.[7][22][23][24] This property is of great interest for the design of antisense oligonucleotides that can actively degrade their target mRNA.

Caption: Mechanism of RNase H-mediated mRNA degradation by a FANA-DNA gapmer antisense oligonucleotide.

Conclusion

The 2'-fluoro modification has proven to be an indispensable tool in the field of nucleic acid therapeutics. Its ability to confer enhanced stability, high binding affinity, and a favorable conformational bias has propelled the development of a new generation of oligonucleotide-based drugs. As our understanding of the intricate structure-activity relationships of modified nucleic acids continues to grow, the 2'-fluoro modification will undoubtedly remain a central element in the design of innovative and effective therapies for a wide range of diseases.

References

- 1. themoonlab.org [themoonlab.org]

- 2. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sample Preparation Best Practices for Circular Dichroism (CD) - Creative Proteomics [iaanalysis.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 6. A system for in vitro selection of fully 2′-modified RNA aptamers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01505C [pubs.rsc.org]

- 7. glenresearch.com [glenresearch.com]

- 8. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NACDDB - The Web Server for DNA,RNA,and Hybrids Circular Dichroism Structure [genesilico.pl]

- 13. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro RNA SELEX for the generation of chemically-optimized therapeutic RNA drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Robotic assisted generation of 2′-deoxy-2′-fluoro-modifed RNA aptamers – High performance enabling strategies in aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. 2'Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Research Portal [researchportal.murdoch.edu.au]

- 21. researchgate.net [researchgate.net]

- 22. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Benzoyl Protecting Group in Phosphoramidite Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the solid-phase synthesis of oligonucleotides via phosphoramidite chemistry, the strategic use of protecting groups is paramount to ensure the fidelity and yield of the final product. The benzoyl (Bz) group is a well-established and widely used protecting group for the exocyclic amino functions of nucleobases, particularly deoxyadenosine (dA) and deoxycytidine (dC)[1][2]. Its stability during the sequential steps of oligonucleotide synthesis and its lability under specific deprotection conditions make it a cornerstone of this technology. This technical guide provides an in-depth exploration of the function and application of the benzoyl protecting group in amidite chemistry, complete with experimental protocols, quantitative data, and mechanistic diagrams.

Core Function of the Benzoyl Protecting Group

The primary role of the benzoyl group in phosphoramidite chemistry is to prevent unwanted side reactions at the exocyclic amino groups of adenine and cytosine during the oligonucleotide synthesis cycle[2]. These amino groups are nucleophilic and, if left unprotected, would react with the activated phosphoramidite monomers, leading to branched oligonucleotide chains and other impurities.

The benzoyl group provides robust protection throughout the synthesis cycle, which includes:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group with a mild acid.

-

Coupling: Reaction of the free 5'-hydroxyl group with the next phosphoramidite monomer.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups.

-

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

The benzoyl group is stable to the acidic conditions of detritylation and the reagents used for coupling, capping, and oxidation. It is, however, readily removed at the end of the synthesis using a base, most commonly aqueous ammonium hydroxide[1].

Quantitative Data on Benzoyl Protecting Group Performance

The performance of protecting groups in oligonucleotide synthesis can be quantified by several parameters, including coupling efficiency, deprotection kinetics, and the incidence of side reactions.

| Parameter | Protecting Group | Value/Observation | Conditions |

| Coupling Efficiency | N6-Benzoyl-dA | >98.0% | Standard automated synthesis |

| N6-Benzoyl-dA | ~90-92% (can be lower than smaller groups) | Steric hindrance can reduce efficiency | |

| Deprotection Time | Benzoyl (dA, dC) | 4 hours (complete deblocking) | 29% Ammonia at room temperature |

| Benzoyl (dA, dC) | 1 hour (for cleavage from support) | Concentrated ammonium hydroxide at room temperature | |

| Side Reaction: Transamination | N4-Benzoyl-dC | ~16% | Deprotection with ethylenediamine |

| N4-Benzoyl-dC | 10.0% side product | Deprotection with methylamine/ammonia mixture | |

| N4-Acetyl-dC | 0.0% side product | Deprotection with methylamine/ammonia mixture |

Experimental Protocols

Protocol 1: N6-Benzoylation of 2'-Deoxyadenosine (Transient Protection Method)

This protocol describes the selective N6-benzoylation of 2'-deoxyadenosine using the transient protection method with trimethylsilyl chloride.

Materials:

-

2'-Deoxyadenosine

-

Anhydrous pyridine

-

Trimethylsilyl chloride (TMSCl)

-

Benzoyl chloride

-

Ice-cold aqueous sodium bicarbonate solution

-

Ammonium hydroxide (28%)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

Co-evaporate 2'-deoxyadenosine with anhydrous pyridine to remove residual water and dissolve in anhydrous pyridine.

-

Cool the solution in an ice bath and add trimethylsilyl chloride dropwise with stirring under an inert atmosphere (e.g., argon).

-

Stir the reaction mixture at room temperature for 2-3 hours to allow for the formation of the silylated intermediate.

-

Cool the reaction mixture again in an ice bath and add benzoyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by slowly adding it to a vigorously stirred, ice-cold aqueous sodium bicarbonate solution.

-

Stir the resulting mixture for 30 minutes, then add concentrated ammonium hydroxide to hydrolyze the silyl ethers.

-

After stirring for another 30-60 minutes, extract the product with an organic solvent like dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N6-benzoyl-2'-deoxyadenosine.

Protocol 2: Deprotection of a Benzoyl-Protected Oligonucleotide using Concentrated Ammonium Hydroxide

This protocol outlines the standard procedure for the cleavage and deprotection of a synthesized oligonucleotide from the solid support.

Materials:

-

CPG solid support with synthesized oligonucleotide

-

Concentrated ammonium hydroxide (28-33%)

-

Sterile, nuclease-free water

-

Microcentrifuge tubes

-

Heating block or oven

-

SpeedVac or lyophilizer

-

HPLC system for analysis

Procedure:

-

Transfer the CPG solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap microcentrifuge tube.

-

Add concentrated ammonium hydroxide to the tube (typically 1-2 mL for a 1 µmol scale synthesis).

-

Seal the tube tightly and place it in a heating block or oven set to 55°C.

-

Incubate for 8-16 hours to ensure complete cleavage from the support and removal of all protecting groups (benzoyl, cyanoethyl).

-

After incubation, cool the tube to room temperature.

-

Carefully transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new microcentrifuge tube, leaving the CPG support behind.

-

Dry the oligonucleotide solution using a SpeedVac or by lyophilization.

-

Resuspend the dried oligonucleotide pellet in a suitable volume of sterile, nuclease-free water.

-

Analyze the purity and concentration of the oligonucleotide using UV-Vis spectroscopy and HPLC.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involving the benzoyl protecting group in phosphoramidite chemistry.

Caption: Phosphoramidite synthesis cycle and deprotection workflow.

Caption: Benzoylation of the exocyclic amino group of a nucleoside.

Caption: Mechanism of benzoyl group removal by ammonia.

Conclusion

The benzoyl protecting group remains a vital tool in the chemical synthesis of oligonucleotides. Its favorable characteristics of stability during synthesis and lability during deprotection have solidified its place in standard phosphoramidite chemistry protocols. While alternative protecting groups with milder deprotection conditions exist and are advantageous for the synthesis of sensitive modified oligonucleotides, the benzoyl group continues to be a reliable and cost-effective choice for the routine synthesis of DNA. A thorough understanding of its function, performance, and the associated chemical protocols is essential for any researcher or professional involved in the field of nucleic acid chemistry and drug development.

References

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group

In the landscape of modern molecular biology, diagnostics, and therapeutics, the ability to chemically synthesize high-fidelity DNA and RNA oligonucleotides is foundational. The most prevalent and robust method for this synthesis is phosphoramidite chemistry, a cyclical process performed on an automated solid-phase synthesizer. Central to the success and precision of this method is the 4,4'-dimethoxytrityl (DMT) protecting group. This guide provides an in-depth examination of the DMT group's critical role, its chemical properties, and its application throughout the synthesis and purification workflow.

The Core Function of the DMT Protecting Group

Automated oligonucleotide synthesis proceeds in the 3' to 5' direction.[1] The primary role of the DMT group is to reversibly block the 5'-hydroxyl group of the incoming nucleoside phosphoramidite and the growing oligonucleotide chain.[1][2] This "capping" of the 5' end is essential for two reasons:

-

Enforces Directionality: It ensures that the coupling reaction occurs exclusively between the 3'-phosphoramidite of the incoming monomer and the free 5'-hydroxyl of the chain attached to the solid support.[3]

-

Prevents Unwanted Polymerization: It prevents the nucleoside monomers from reacting with each other in solution.[3][4]

The selection of the DMT group is based on its unique chemical properties: it is bulky, providing excellent steric protection, and critically, it is stable to the basic and neutral conditions of the synthesis cycle but can be removed rapidly and quantitatively under mild acidic conditions.[1][5]

Figure 1: Structure of a 5'-DMT-protected deoxyadenosine phosphoramidite monomer.

The Automated Synthesis Cycle: A Four-Step Process

Each addition of a nucleotide to the growing chain involves a four-step cycle. The DMT group is central to the initiation and completion of each cycle.[2][3][6]

Figure 2: The four-step automated solid-phase oligonucleotide synthesis cycle.

Experimental Protocols and Mechanisms

The synthesis cycle begins with the removal of the DMT group from the 5'-end of the support-bound oligonucleotide.[3][7] This exposes a reactive hydroxyl group for the subsequent coupling reaction.

-

Protocol:

-

Reagent: A solution of 3% Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in an anhydrous, non-polar solvent such as Dichloromethane (DCM) or toluene is typically used.[8][9]

-

Procedure: The acidic solution is flushed through the synthesis column containing the solid support.

-

Duration: The reaction is rapid, typically completed in under 3 minutes.[8]

-

Monitoring: The effluent, containing the cleaved DMT cation, is directed through a spectrophotometer for real-time monitoring.[10]

-

Wash: The column is thoroughly washed with a neutral solvent like acetonitrile to remove all traces of the acid before the next step.

-

-

Mechanism: The ether linkage of the DMT group is susceptible to acid-catalyzed cleavage. The two methoxy groups on the trityl ring stabilize the resulting carbocation through resonance, making the cleavage reaction highly favorable and rapid.

Figure 3: Workflow of the detritylation step.

A key advantage of the DMT group is its use as a real-time reporter on the efficiency of the synthesis. The cleaved dimethoxytrityl cation has a characteristic bright orange color and a strong absorbance maximum around 495-498 nm.[3][10] By measuring the absorbance of the cation released at each cycle, the stepwise coupling efficiency can be calculated. This provides immediate feedback on the performance of the synthesis.

| Parameter | Value | Significance |

| DMT Cation Absorbance λmax | 495 - 498 nm[3][10] | Allows for quantitative spectrophotometric measurement. |

| Target Stepwise Yield | > 98-99%[9][10] | High stepwise yield is crucial for obtaining a high percentage of full-length product. |

| Overall Yield Formula | (Stepwise Yield) ^ (n-1) | Where 'n' is the number of bases in the oligonucleotide. |

Table 1: Quantitative Parameters for DMT Cation Monitoring.

The primary challenge during the acidic detritylation step is the risk of depurination—the cleavage of the N-glycosidic bond that links a purine base (Adenine or Guanine) to the deoxyribose sugar.[11] This creates an abasic site, which leads to chain cleavage during the final basic deprotection step, reducing the yield of the desired full-length oligonucleotide.[9][11] The rate of depurination is highly dependent on the strength of the acid used.

| Condition | Relative Detritylation Rate | Relative Depurination Rate | Comment |

| 3% Dichloroacetic Acid (DCA) | Fast | Low | Preferred reagent; provides a good balance between efficient detritylation and minimal depurination.[8] |

| 3% Trichloroacetic Acid (TCA) | Very Fast | High | Stronger acid that significantly increases the risk of depurination, especially for longer acid exposure times.[8] |

| Lower Temperature (e.g., 0°C) | Slower | Significantly Lower | Cooling the reaction can dramatically slow the rate of depurination relative to detritylation.[12] |

Table 2: Comparison of Acidic Conditions for Detritylation.

To further mitigate depurination, nucleobases are themselves protected with groups like benzoyl, isobutyryl, or formamidine.[7][11] Formamidine protecting groups are electron-donating and help to stabilize the glycosidic bond, making the purine less susceptible to cleavage.[11]

Post-Synthesis Purification: The "DMT-on" Strategy

After the final nucleotide is added, the synthesis can be terminated in one of two ways: with the final DMT group removed ("DMT-off") or left intact ("DMT-on").[7] The DMT-on strategy is a powerful purification technique.

-

Principle: The bulky and hydrophobic DMT group provides a strong "handle" for reversed-phase chromatography. The full-length, DMT-bearing oligonucleotide is retained much more strongly on a hydrophobic stationary phase (like C18) than the shorter "failure" sequences, which do not have a 5'-DMT group (as they were capped with a hydrophilic acetyl group during synthesis).[][14]

-

Protocol: DMT-on Reversed-Phase Purification

-

Cleavage & Deprotection: The synthesized oligonucleotide is first cleaved from the solid support and the base/phosphate protecting groups are removed using a concentrated base solution (e.g., ammonium hydroxide).[7][15] The 5'-DMT group remains attached.

-

Chromatography: The crude mixture is loaded onto a reversed-phase HPLC column or cartridge.[][14]

-

Wash: A low-concentration organic solvent (e.g., acetonitrile) wash elutes the hydrophilic, DMT-off failure sequences.[16]

-

Elution: The desired, full-length DMT-on product is eluted by increasing the concentration of the organic solvent.

-

Final Detritylation: The purified DMT-on oligonucleotide is collected, and the DMT group is removed manually by treatment with an acid, such as 80% acetic acid, followed by desalting.[10]

-

Figure 4: Workflow for DMT-on oligonucleotide purification.

Conclusion

The 4,4'-dimethoxytrityl group is far more than a simple protecting group; it is an enabling technology for high-quality automated DNA and RNA synthesis. Its unique combination of stability and selective acid lability defines the cyclical nature of phosphoramidite chemistry. Furthermore, its chromophoric properties provide an invaluable tool for real-time quality control, while its hydrophobicity is exploited for one of the most effective methods of product purification. For researchers, scientists, and drug development professionals, a thorough understanding of the function and manipulation of the DMT group is essential for producing the high-purity oligonucleotides required for cutting-edge applications.

References

- 1. benchchem.com [benchchem.com]

- 2. idtdna.com [idtdna.com]

- 3. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 4. atdbio.com [atdbio.com]

- 5. nbinno.com [nbinno.com]

- 6. alfachemic.com [alfachemic.com]

- 7. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. glenresearch.com [glenresearch.com]

- 12. Scalable One-Pot - Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. atdbio.com [atdbio.com]

- 15. blog.biolytic.com [blog.biolytic.com]

- 16. diva-portal.org [diva-portal.org]

Chemical formula and molecular weight of DMT-2'fluoro-da(bz) amidite.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoro-N⁶-benzoyl-adenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite, commonly known as DMT-2'-fluoro-dA(bz) phosphoramidite. This critical reagent is a cornerstone in the synthesis of modified oligonucleotides for a wide range of research, diagnostic, and therapeutic applications.

Core Compound Data

The chemical properties of DMT-2'-fluoro-dA(bz) phosphoramidite are summarized in the table below. This data is essential for accurate calculations in oligonucleotide synthesis and for the characterization of the final product.

| Property | Value |

| Chemical Formula | C₄₇H₅₁FN₇O₇P |

| Molecular Weight | 875.9 g/mol |

Synthesis of 2'-Fluoro-Modified Oligonucleotides: A Detailed Protocol

The incorporation of DMT-2'-fluoro-dA(bz) phosphoramidite into an oligonucleotide sequence is achieved through automated solid-phase phosphoramidite chemistry. The following protocol outlines the key steps in this process. Note that while this is a standard protocol, optimization of coupling times for modified phosphoramidites is often recommended.

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

Materials:

-

DMT-2'-fluoro-dA(bz) phosphoramidite

-

Standard DNA/RNA phosphoramidites (DMT-dC(bz), DMT-dG(ib), DMT-T)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Anhydrous acetonitrile

-

Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

-

Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF)

-

Oxidizing solution (Iodine in THF/water/pyridine)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or AMA solution)

Procedure:

-

Preparation: Dissolve DMT-2'-fluoro-dA(bz) phosphoramidite and other required phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the phosphoramidite solutions, along with the other synthesis reagents, on an automated DNA/RNA synthesizer.

-

Synthesis Cycle: The synthesis proceeds in a cyclical manner, with each cycle adding one nucleotide to the growing oligonucleotide chain. The four main steps of each cycle are:

-

Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. This exposes a free 5'-hydroxyl group for the next coupling reaction.

-

Coupling: The DMT-2'-fluoro-dA(bz) phosphoramidite (or another phosphoramidite) is activated by the activator solution and then delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.

-

Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation using the capping solutions. This prevents the formation of deletion mutants in the final product.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester linkage using the oxidizing solution.

-

-

Chain Elongation: The synthesis cycle is repeated until the desired oligonucleotide sequence is assembled.

-

Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is typically removed, although it can be left on for purification purposes ("DMT-on" purification).

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed by incubation with a cleavage and deprotection solution.

-

Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

Analysis: The purity and identity of the final 2'-fluoro-modified oligonucleotide are confirmed by techniques such as mass spectrometry and HPLC.

Caption: Automated solid-phase synthesis workflow for 2'-fluoro-modified oligonucleotides.

Cellular Effects of 2'-Fluoro-Modified Oligonucleotides

Oligonucleotides incorporating 2'-fluoro modifications have been observed to interact with cellular machinery, leading to specific biological outcomes. One notable interaction is with the Drosophila behavior/human splicing (DBHS) protein family, which can result in proteasome-mediated degradation of these proteins. This, in turn, can lead to downstream effects such as DNA damage and altered cell proliferation.

Caption: Signaling pathway initiated by 2'-fluoro-modified oligonucleotides.

Experimental Protocol: Western Blot Analysis of DBHS Protein Levels

This protocol describes how to assess the levels of DBHS family proteins in cells following transfection with a 2'-fluoro-modified oligonucleotide.

Materials:

-

HeLa cells (or other suitable cell line)

-

2'-fluoro-modified oligonucleotide and a control oligonucleotide (e.g., unmodified or 2'-MOE modified)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against DBHS proteins (e.g., anti-p54nrb, anti-PSF) and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Transfection:

-

Plate HeLa cells in 6-well plates and grow to 70-80% confluency.

-

Transfect the cells with the 2'-fluoro-modified oligonucleotide or the control oligonucleotide using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Cell Lysis:

-

After the desired incubation time (e.g., 24-48 hours), wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer with protease inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target DBHS proteins and the loading control overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities to determine the relative protein levels of the DBHS proteins in the different treatment groups.

-

Methodological & Application

Application Notes & Protocols for Incorporating DMT-2'-fluoro-dA(bz) Amidite in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of 2'-fluoro-modified nucleosides, such as 2'-deoxy-2'-fluoro-adenosine (2'-F-dA), into oligonucleotides offers significant advantages for therapeutic and diagnostic applications. The fluorine modification at the 2' position of the ribose sugar preorganizes the sugar pucker into an A-form conformation, which is characteristic of RNA. This leads to several beneficial properties, including increased binding affinity to complementary RNA targets, enhanced nuclease resistance, and reduced immunostimulatory effects, all of which are highly desirable for in vivo applications such as antisense therapies, siRNAs, and aptamers.[1][2][3] This document provides a detailed protocol for the incorporation of 5'-O-Dimethoxytrityl-N6-benzoyl-2'-deoxy-2'-fluoro-adenosine-3'-O-(N,N-diisopropyl)-2-cyanoethyl phosphoramidite (DMT-2'-fluoro-dA(bz) amidite) into synthetic oligonucleotides using standard phosphoramidite chemistry on an automated solid-phase synthesizer.

Properties of 2'-Fluoro-Modified Oligonucleotides

Oligonucleotides containing 2'-fluoro modifications exhibit a unique combination of properties that make them superior to unmodified DNA and RNA in many applications.

-

Increased Thermal Stability: The 2'-fluoro modification locks the sugar into a C3'-endo conformation, similar to RNA, leading to more stable duplexes with complementary RNA strands.[2][3] The melting temperature (Tm) of 2'-fluoro RNA-RNA duplexes is typically 1-2°C higher per modification compared to natural RNA-RNA duplexes.[1]

-

Enhanced Nuclease Resistance: The presence of the electronegative fluorine atom at the 2' position provides significant protection against degradation by endo- and exonucleases, prolonging the half-life of the oligonucleotide in biological systems.[3]

-

A-form Helix Geometry: Duplexes containing 2'-fluoro-modified strands adopt an A-form helical structure, which is essential for interactions with the RNA interference machinery and for mimicking RNA in other biological contexts.[4]

-

Reduced Immunostimulation: Compared to unmodified siRNAs, 2'-fluoro-modified siRNAs have been shown to have a reduced immunostimulatory response.[3][5]

Experimental Protocols

The following protocol outlines the steps for the incorporation of DMT-2'-fluoro-dA(bz) amidite into an oligonucleotide sequence using an automated DNA/RNA synthesizer. The protocol is based on standard phosphoramidite chemistry, with specific recommendations for the 2'-fluoro-modified amidite.

Materials:

-

DMT-2'-fluoro-dA(bz) phosphoramidite

-

Standard DNA or RNA phosphoramidites (dA(bz), dC(ac), dG(ibu), T for DNA; A(bz), C(ac), G(ibu), U for RNA)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole (ETT), Dicyanoimidazole (DCI))

-

Oxidizing solution (Iodine/Water/Pyridine)

-

Capping solution (Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THF)

-

Deblocking solution (Trichloroacetic acid in Dichloromethane)

-

Acetonitrile (Anhydrous, synthesis grade)

-

Cleavage and deprotection solution (e.g., Ammonium hydroxide:Ethanol (3:1 v/v) or Methylamine/Ammonia (AMA))

Instrumentation:

-

Automated DNA/RNA Synthesizer

Protocol for Solid-Phase Oligonucleotide Synthesis:

The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation. This cycle is repeated for each monomer addition.

-

Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with a solution of trichloroacetic acid in dichloromethane. The resulting free 5'-hydroxyl group is then ready for the coupling reaction. The orange color of the cleaved DMT cation can be used to monitor coupling efficiency.[6]

-

Coupling: The DMT-2'-fluoro-dA(bz) phosphoramidite is activated by an activator solution and then delivered to the solid support. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.

-

Phosphoramidite Concentration: Prepare the DMT-2'-fluoro-dA(bz) phosphoramidite solution at a concentration of 0.08–0.10 M in anhydrous acetonitrile.[7]

-

Coupling Time: While standard DNA and RNA amidites typically require short coupling times (2-5 minutes), it is recommended to extend the coupling time for modified amidites to ensure high coupling efficiency. A coupling time of 10–30 minutes is recommended for DMT-2'-fluoro-dA(bz) amidite.[7]

-

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution. This prevents the elongation of failure sequences (n-1 mers) in subsequent cycles.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing solution containing iodine.

These four steps are repeated until the desired oligonucleotide sequence is synthesized.

Post-Synthesis Cleavage and Deprotection:

-

Cleavage from Solid Support and Base Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed.

-

Treat the solid support with a solution of 3:1 ammonium hydroxide:ethanol for 16 hours at 55°C.[7] This single step cleaves the oligonucleotide from the support and removes the benzoyl (bz) protecting group from the adenine base.

-

-

DMT-on Purification (Optional but Recommended): For many applications, purification of the full-length oligonucleotide is necessary. "DMT-on" purification is a common method where the final 5'-DMT group is left on the oligonucleotide, allowing for efficient separation of the full-length product from shorter, failure sequences by reverse-phase HPLC or cartridge purification. The DMT group is then removed post-purification.

Data Presentation

Table 1: Recommended Synthesis Cycle Parameters for DMT-2'-fluoro-dA(bz) Amidite

| Step | Reagent/Solution | Recommended Time | Notes |

| Deblocking | 3% Trichloroacetic Acid in DCM | 60-120 seconds | Standard detritylation step. |

| Coupling | 0.08-0.10 M DMT-2'-fluoro-dA(bz) amidite + Activator | 10-30 minutes | Extended coupling time is crucial for high efficiency. |

| Capping | Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THF | 30-60 seconds | Standard capping step to block failure sequences. |

| Oxidation | 0.02 M Iodine in THF/Water/Pyridine | 30-60 seconds | Standard oxidation of the phosphite triester. |

Table 2: Cleavage and Deprotection Conditions

| Reagent | Temperature | Time | Purpose |

| Ammonium hydroxide:Ethanol (3:1 v/v) | 55°C | 16 hours | Cleavage from solid support and removal of base protecting groups. |

Visualizations

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Caption: Post-synthesis cleavage and deprotection workflow.

Conclusion

The incorporation of DMT-2'-fluoro-dA(bz) amidite into oligonucleotides is a straightforward process using standard automated synthesis protocols with minor modifications. The key to successful synthesis is extending the coupling time to ensure high incorporation efficiency. The resulting 2'-fluoro-modified oligonucleotides possess enhanced biophysical and biological properties that are highly advantageous for the development of nucleic acid-based therapeutics and diagnostics. Careful adherence to the outlined protocols will enable researchers to reliably produce high-quality 2'-fluoro-modified oligonucleotides for a wide range of applications.

References

- 1. 2' Fluoro RNA Modification [biosyn.com]

- 2. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. atdbio.com [atdbio.com]

- 7. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of 2'-Fluoro Modified RNA using Solid-Phase Phosphoramidite Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemical modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic applications. Among the various modifications, the substitution of the 2'-hydroxyl group of the ribose sugar with a 2'-fluoro (2'-F) group has emerged as a particularly valuable strategy. 2'-Fluoro modified RNA oligonucleotides exhibit a unique combination of desirable properties, including enhanced nuclease resistance, increased thermal stability of duplexes, and reduced immunostimulatory effects, while being well-tolerated by the cellular machinery involved in RNA interference (RNAi).[1][2][3] These characteristics make 2'-F RNA a powerful tool for the development of siRNA, antisense oligonucleotides, and aptamers.[1][4][5]

The fluorine atom's high electronegativity locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form helices found in RNA duplexes.[2][5] This pre-organization of the sugar conformation contributes to the increased stability of duplexes formed with target RNA.[5] This application note provides a detailed protocol for the synthesis, deprotection, and purification of 2'-fluoro modified RNA oligonucleotides using standard phosphoramidite chemistry on an automated solid-phase synthesizer.

Principle of the Method: Phosphoramidite Chemistry

Solid-phase synthesis of 2'-fluoro modified RNA follows the well-established phosphoramidite chemistry cycle. The oligonucleotide is assembled in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG). Each cycle of nucleotide addition consists of four main chemical reactions:

-

Detritylation: Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside (or growing oligonucleotide chain) to free the 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling: Activation of the 2'-fluoro phosphoramidite monomer with an activator (e.g., tetrazole or a derivative) and its subsequent reaction with the free 5'-hydroxyl group of the growing chain to form a phosphite triester linkage.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.

-

Oxidation: Conversion of the unstable phosphite triester linkage to a more stable pentavalent phosphate triester using an oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired sequence is synthesized.

Quantitative Data Summary

The incorporation of 2'-fluoro modifications significantly enhances the thermal stability and biological activity of RNA oligonucleotides.

Table 1: Thermal Stability (Tm) Enhancement of 2'-Fluoro Modified Duplexes

| Duplex Type | Modification Details | Tm Increase per Modification | Reference(s) |

| RNA:RNA | 2'-F pyrimidines | ~1.8 °C | [2][5] |

| siRNA | 2'-F at all pyrimidines | ~15 °C (total increase) | [1] |

| RNA:DNA | Fully substituted 2'-F RNA strand | ~0.5 °C | [5] |

| DNA:DNA | Single 2'-F insertion | ~1.3 °C | [6] |

| N3'→P5' Phosphoramidates:RNA | Uniformly modified | ~5 °C | [7][8] |

| N3'→P5' Phosphoramidates:DNA | Uniformly modified | ~4 °C | [7][8] |

Table 2: Enhanced Biological Properties of 2'-Fluoro Modified siRNA

| Property | Observation | Unmodified siRNA | 2'-F Modified siRNA | Reference(s) |

| Nuclease Stability | Half-life in serum | < 4 hours | > 24 hours | [1] |

| In Vitro Potency | IC50 for FVII gene silencing | 0.95 nM | 0.50 nM | [3] |

Experimental Protocols

Materials and Reagents

-

Equipment: Automated DNA/RNA synthesizer, SpeedVac concentrator, HPLC system, Polyacrylamide gel electrophoresis (PAGE) apparatus.

-

Solid Support: Controlled Pore Glass (CPG) functionalized with the desired 3'-terminal nucleoside.

-

Phosphoramidites: 5'-DMT-N-protected-2'-fluoro-ribonucleoside-3'-CE-phosphoramidites (fA, fC, fG, fU).

-

Synthesis Reagents:

-

Detritylation solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

-

Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in Acetonitrile)

-

Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

-

Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

-

Anhydrous Acetonitrile

-

-

Cleavage and Deprotection Reagents:

-

Purification Reagents:

-

HPLC buffers (e.g., Triethylammonium acetate, Acetonitrile)

-

PAGE reagents (Urea, Acrylamide/Bis-acrylamide, TBE buffer)

-

RNase-free water

-

Protocol 1: Automated Solid-Phase Synthesis

This protocol assumes the use of a standard automated oligonucleotide synthesizer.

-

Preparation: Install the appropriate 2'-fluoro phosphoramidite vials, solid support column, and fresh synthesis reagents on the synthesizer according to the manufacturer's instructions.

-

Sequence Programming: Enter the desired RNA sequence into the synthesizer's control software.

-

Synthesis Execution: Initiate the synthesis program. The instrument will perform the iterative four-step phosphoramidite cycle (Detritylation, Coupling, Capping, Oxidation) for each monomer addition. For 2'-F phosphoramidites, extended coupling times may be applied to ensure high coupling efficiency.[3]

-

Post-Synthesis: Once the synthesis is complete, the column containing the full-length oligonucleotide on the solid support is removed from the synthesizer. The final 5'-DMT group can be left on (DMT-on) for purification purposes or removed (DMT-off) by the synthesizer.

Protocol 2: Oligonucleotide Cleavage and Deprotection

This procedure removes the oligonucleotide from the solid support and cleaves all protecting groups from the nucleobases and phosphate backbone.

-

Cleavage and Base/Phosphate Deprotection:

-

Transfer the CPG support from the column to a 2 mL screw-cap vial.